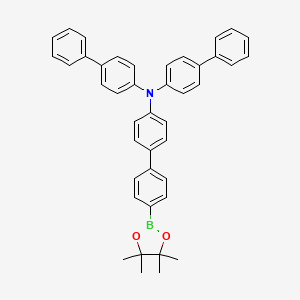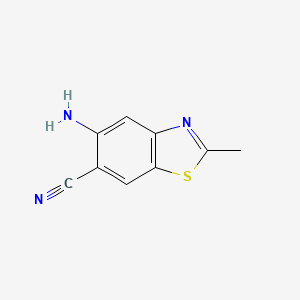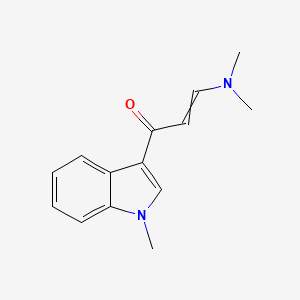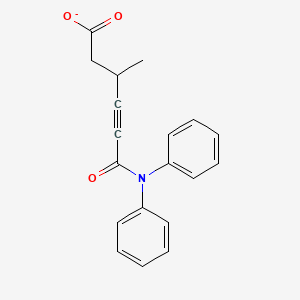
1-Iodo-2-(trifluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6F3I. It is a derivative of naphthalene, where an iodine atom and a trifluoromethyl group are substituted at the 1 and 2 positions, respectively. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1-Iodo-2-(trifluoromethyl)naphthalene typically involves the metalation of 1- and 2-(trifluoromethyl)naphthalenes. The process includes treating these naphthalenes with an organometallic or lithium dialkylamide-type base followed by carbon dioxide. The reaction conditions are carefully controlled to ensure the desired product is obtained with moderate to good yields .
Análisis De Reacciones Químicas
1-Iodo-2-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Metalation: The compound can be metalated at specific positions depending on the base used.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Aplicaciones Científicas De Investigación
1-Iodo-2-(trifluoromethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Chemical Research: The compound is studied for its reactivity and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism by which 1-Iodo-2-(trifluoromethyl)naphthalene exerts its effects is primarily through its reactivity as an electrophile. The iodine atom can be readily substituted by nucleophiles, making it a versatile intermediate in various chemical reactions. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
1-Iodo-2-(trifluoromethyl)naphthalene can be compared with other similar compounds such as:
1-Iodo-2-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of a naphthalene ring.
2-Iodo-1-(trifluoromethyl)naphthalene: An isomer with the iodine and trifluoromethyl groups at different positions.
Trifluoromethylated Iodanes: Compounds with similar trifluoromethyl and iodine substituents but different core structures
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Propiedades
Fórmula molecular |
C11H6F3I |
|---|---|
Peso molecular |
322.06 g/mol |
Nombre IUPAC |
1-iodo-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6F3I/c12-11(13,14)9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6H |
Clave InChI |
HBLRHYLYJIVVIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene](/img/structure/B14787073.png)

![benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14787085.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14787092.png)
![1-[9-Ethyl-6-(3-phenylprop-2-enoyl)carbazol-3-yl]-3-phenylprop-2-en-1-one](/img/structure/B14787098.png)



![2-(3,3-Dimethyl-2-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787124.png)

![3,3-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide](/img/structure/B14787134.png)

![N-[(5-Amino[1,1'-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester](/img/structure/B14787140.png)

